molecular formula C7H5FN2S B1267395 2-Amino-6-fluorobenzothiazole CAS No. 348-40-3

2-Amino-6-fluorobenzothiazole

Cat. No.: B1267395
CAS No.: 348-40-3
M. Wt: 168.19 g/mol
InChI Key: CJLUXPZQUXVJNF-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzothiazole is a heterocyclic compound with the molecular formula C7H5FN2S. It is a derivative of benzothiazole, where the amino group is positioned at the second carbon and a fluorine atom is attached to the sixth carbon of the benzene ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-fluorobenzothiazole can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another method involves the cyclization of 2-fluoroaniline with thiourea in the presence of an oxidizing agent like iodine .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 2-fluoroaniline with thiourea in a solvent like dimethyl sulfoxide, followed by purification through recrystallization. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Alkylated or acylated derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

2-Amino-6-fluorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-fluorobenzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, it can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluorobenzothiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in biological systems compared to its analogs .

Properties

IUPAC Name

6-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUXPZQUXVJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313051
Record name 2-Amino-6-fluorobenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-40-3
Record name 2-Amino-6-fluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 348-40-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting compounds of the formula III wherein X is chlorine or bromine can be prepared from corresponding 2-benzothiazole-amines by reaction with a warm concentrated hydrohalic acid and sodium nitrite [See H. Mazzone and G. Pappalardo, Il Farmaco, Ed. Sc. 32, 348-354 (1977)]. Thus, for example, 2,6-dichlorobenzothiazole (m.p. 99°-101° C.) can be obtained from 6-chloro-2-benzothiazole-amine, and 2-chloro-6-fluorobenzothiazole (m.p. 92°-93° C.) can be obtained from 6-fluoro-2-benzothiazole-amine.
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hydrohalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Amino-6-fluorobenzothiazole?

A1: this compound (AFBT) is an organic compound with the molecular formula C7H5FN2S []. Spectroscopic studies, including vibrational, nuclear magnetic resonance, and electronic spectra, have been conducted to elucidate its structural properties [].

Q2: How does this compound interact with β-cyclodextrin?

A2: Research indicates that AFBT forms an inclusion complex with β-cyclodextrin (β-CDx) in aqueous solutions []. This interaction has been studied using steady-state and time-resolved fluorescence spectroscopy, revealing the stoichiometry and binding constant of the complex. Furthermore, FT-IR spectral data and SEM images of the solid complex confirm the formation of this inclusion complex [].

Q3: What is known about the crystal structure of this compound?

A3: Crystallographic studies show that AFBT crystals exhibit an amphiphilic layer-like structure. Within this structure, each amino substituent participates in hydrogen bonding, donating two protons and accepting one. The ring nitrogen atoms each accept one proton, while the fluorine atoms are not involved in hydrogen bonding [].

Q4: Has this compound been investigated for its biological activity?

A4: Yes, AFBT has been incorporated into the synthesis of various derivatives, particularly 1,3-pyrimidine derivatives, for exploring their potential as antimicrobial agents []. Specifically, these derivatives have been tested against bacterial strains such as B. subtilis, E. coli, P. aeruginosa, and S. aureus using the agar diffusion technique [].

Q5: Are there other applications of this compound in synthetic chemistry?

A5: Beyond its use in creating potential antimicrobial agents, AFBT serves as a building block for synthesizing various heterocyclic systems. For example, it has been utilized in the synthesis of 3,4-annelated coumarin systems, which hold potential applications in various fields [].

Q6: What computational chemistry approaches have been used to study this compound?

A6: Quantum chemical investigations have been employed to gain further insights into the properties of AFBT []. These computational studies complement the experimental spectroscopic data, providing a more comprehensive understanding of its electronic structure and reactivity.

Q7: Is there any research on this compound's interaction with specific biological targets?

A7: Interestingly, AFBT has been identified as a fragment (Fragment 7) that interacts with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. This interaction has been characterized through crystallography, providing structural insights into the binding mode [].

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